molecular formula C9H9NO2 B2623222 3-Methylbenzo[e][1,3]-oxazine-2-one CAS No. 1008-83-9

3-Methylbenzo[e][1,3]-oxazine-2-one

Cat. No. B2623222
CAS RN: 1008-83-9
M. Wt: 163.176
InChI Key: FOCZWAAXMRNTNY-UHFFFAOYSA-N
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Description

Oxazoles are a type of heterocyclic compound that consist of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . They are commonly found in many commercially available drugs due to their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazoles often involves eco-friendly synthetic strategies . For instance, a Regel-type transition-metal-free direct C-2 aroylation of oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles in good yields .


Molecular Structure Analysis

The structure of oxazoles is a five-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For example, they can be directly arylated or alkenylated, with palladium-catalyzed C-5 arylation preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Methylbenzo[e][1,3]-oxazine-2-one would depend on its specific structure. In general, oxazoles are stable compounds .

Scientific Research Applications

Organic Synthesis

The compound is used in organic synthesis . An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .

Drug Intermediates

This compound has been applied to the synthesis of key intermediates of drug candidates . This indicates its potential use in pharmaceutical research and drug development.

Mechanochemical Synthesis

3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have been synthesized via a one-pot three-component reaction in a mechanochemical "parallel synthesis" . This new milling system allows for the processing of up to 12 samples simultaneously .

CO2 Based Cascade Process

A new CO2 based cascade process has been developed towards pharmaceutically relevant benzoxazine-2-one derivatives . The process is empowered by a Ag-catalyst and shows appreciable structural scope for these target molecules .

Halogenated Derivatives

Halogenated derivatives of the compound, such as 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one, are also being studied . These compounds could have different properties and potential applications.

Chemical Properties

The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17300 . Understanding its physical and chemical properties is crucial for its applications in various fields .

Mechanism of Action

Target of Action

The primary targets of the compound 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one are cancer cells, specifically breast cancer cell lines MCF 7 and MDA-MB-231 . These cells are targeted due to their unchecked growth and spread, which characterizes cancer .

Mode of Action

3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one interacts with its targets by binding to the Epidermal Growth Factor Receptor (EGFR), a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide . This interaction results in changes in the cancer cells, leading to their death .

Biochemical Pathways

The compound 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one affects the EGFR signaling pathway . This pathway is crucial for cell growth and differentiation. When 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one binds to EGFR, it inhibits the signaling pathway, leading to the death of the cancer cells .

Pharmacokinetics

The compound has shown good binding affinities towards its target, suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of the action of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one include the death of cancer cells . The compound has shown superior activity against both the MCF-7 and MDA-MB-231 cell lines, with IC50 values of 8.60±0.75 and 6.30±0.54 µM respectively .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and efficacy

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. For example, some oxazoles can be flammable and cause skin and eye irritation .

Future Directions

In the field of drug discovery, there is a growing interest in the development of new oxazole derivatives due to their wide range of biological activities. Future research may focus on developing new synthetic routes and exploring the therapeutic potentials of these compounds .

properties

IUPAC Name

3-methyl-4H-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-6-7-4-2-3-5-8(7)12-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCZWAAXMRNTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one

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